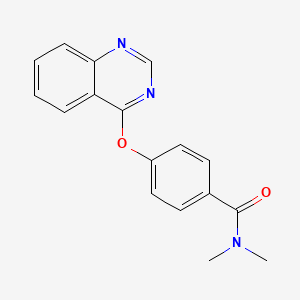
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Its unique mechanism of action and ability to induce tumor necrosis has led to its investigation as a potential cancer therapy.
Wirkmechanismus
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide activates the STING pathway by binding to cyclic GMP-AMP synthase (cGAS), which produces cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the downstream signaling pathway. This leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines and chemokines, which promote an anti-tumor immune response. It also activates the NF-κB pathway, which is involved in inflammation and immune response. N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is its ability to induce tumor necrosis in a variety of cancers. It also has a unique mechanism of action that involves the activation of the STING pathway. However, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
For N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer agents. It may also be useful in combination with immunotherapy to enhance the anti-tumor immune response. Further research is needed to optimize the dosing and administration of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide to improve its efficacy. Additionally, the development of analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapy.
In conclusion, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is a promising anti-tumor agent with a unique mechanism of action. Its ability to induce tumor necrosis and promote an anti-tumor immune response make it a potential cancer therapy. Further research is needed to optimize its dosing and administration and investigate its potential as a combination therapy with other anti-cancer agents.
Synthesemethoden
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multi-step process starting with 2,4-dimethylbenzylamine and 2-chloroacetyl chloride. The resulting intermediate is then reacted with methyl hydrazine to form N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide. The purity of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancers including melanoma, lung cancer, and colon cancer. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-6-7-12(11(2)9-10)15-14(17)13-5-4-8-16(13)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIQHRBQCIFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)


![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)

